

Bivamelagon: A Comparative Analysis of an Oral MC4R Agonist for Hypothalamic Obesity

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Compound of Interest

Compound Name: *Bivamelagon*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Bivamelagon**, an investigational oral melanocortin-4 receptor (MC4R) agonist, with the approved injectable MC4R agonist, setmelanotide. The focus is on the long-term safety and efficacy data for the treatment of hypothalamic obesity, a rare and severe form of obesity resulting from damage to the hypothalamus. This document summarizes available clinical trial data, outlines experimental methodologies, and visualizes key pathways and processes to offer an objective assessment for research and development professionals.

Efficacy and Safety Data: Bivamelagon vs. Setmelanotide

The following tables summarize the available clinical trial data for **Bivamelagon** and setmelanotide in patients with hypothalamic obesity. It is important to note that long-term data for **Bivamelagon** is not yet available as the open-label extension study is ongoing. The data for setmelanotide provides a benchmark for a clinically validated MC4R agonist in this patient population.

Table 1: Efficacy Data

Drug	Trial Phase	Duration	Primary Efficacy Endpoint	Key Results
Bivamelagon	Phase 2 (NCT06046443)	14 Weeks (Double-Blind)	Change in Body Mass Index (BMI)	- 600mg cohort: -9.3% BMI reduction (p=0.0004) [1] [2] [3] - 400mg cohort: -7.7% BMI reduction (p=0.0002) [1] [2] - 200mg cohort: -2.7% BMI reduction (p=0.0180) - Placebo: +2.2% BMI increase - Meaningful reductions in hunger scores were also observed
Setmelanotide	Phase 2 (NCT04725240)	16 Weeks	≥5% reduction in BMI	- 89% of patients achieved the primary endpoint (p<0.0001) - Mean BMI reduction of 15%
Setmelanotide	Phase 2 (Long-term extension of NCT04725240)	1 Year	Change in BMI	- Mean BMI reduction of approximately 26%
Setmelanotide	Phase 3 (TRANSCEND - NCT05774756)	1 Year	Mean percent change in BMI	- Placebo-adjusted BMI reduction of 19.8%

Table 2: Safety and Tolerability Data

Drug	Trial Phase	Common Adverse Events	Serious Adverse Events
Bivamelagon	Phase 2 (NCT06046443)	- Diarrhea (mild) - Nausea (mild) - Mild, localized hyperpigmentation (reported in 4 patients, including one on placebo)	- One patient discontinued due to rectal bleeding
Setmelanotide	Phase 2 & 3	- Nausea (61%) - Vomiting (33%) - Skin hyperpigmentation (33%) - Diarrhea (22%) - Injection site reactions - Headache - Depression and suicidal ideation have been reported - Spontaneous penile erections in males and sexual adverse reactions in females have occurred	- No serious adverse events leading to discontinuation in the Phase 2 long-term extension

Experimental Protocols

Bivamelagon Phase 2 Trial (NCT06046443)

- Study Design: A randomized, placebo-controlled, double-blind, multicenter, international Phase 2 trial to assess the efficacy and safety of **Bivamelagon** in patients with acquired hypothalamic obesity. The trial included a 14-week double-blind portion followed by an open-label extension for up to 52 weeks.

- **Patient Population:** 28 participants aged 12 years and older with a BMI \geq 95th percentile (for ages 12 to <18 years) or $\geq 30 \text{ kg/m}^2$ (for ages ≥ 18 years) and a diagnosis of acquired hypothalamic obesity following a hypothalamic tumor, lesion, or injury.
- **Intervention:** Patients were randomized (1:1:1:1) to receive a once-daily oral dose of **Bivamelagon** at 200 mg, 400 mg, or 600 mg, or a placebo.
- **Primary Endpoint:** The primary endpoint was the mean percent change in BMI from baseline after 14 weeks of treatment.
- **Secondary Endpoints:** Secondary endpoints included changes in hunger scores and quality of life assessments.

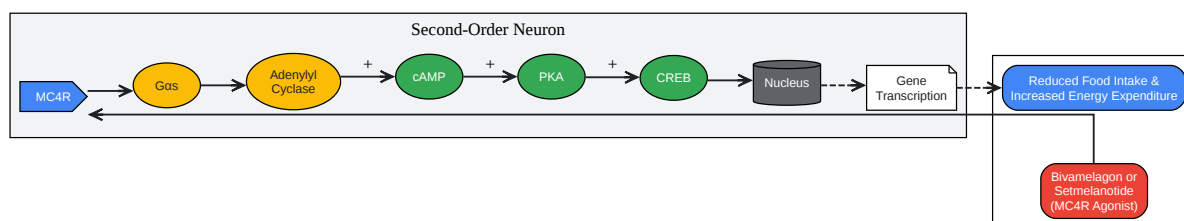
Setmelanotide Hypothalamic Obesity Trials (Phase 2: NCT04725240; Phase 3: NCT05774756)

- **Study Design:** The Phase 2 trial was an open-label, multicenter study. The Phase 3 TRANSCEND trial is a double-blind, randomized, placebo-controlled study with a 2:1 randomization to setmelanotide or placebo for up to 60 weeks.
- **Patient Population:** Eligible patients were aged 4 years and older (Phase 3) or 6 to 40 years (Phase 2) with documented acquired hypothalamic obesity and a BMI \geq 95th percentile for their age and sex or $\geq 30 \text{ kg/m}^2$. Key exclusion criteria included significant weight loss in the preceding months and recent bariatric surgery.
- **Intervention:** Setmelanotide was administered as a once-daily subcutaneous injection, with the dose titrated up to a maximum of 3.0 mg.
- **Primary Endpoint:** The primary endpoint for the Phase 2 trial was the proportion of patients with a reduction in BMI of at least 5% from baseline after 16 weeks. For the Phase 3 trial, the primary endpoint is the mean percent change in BMI after 52 weeks of treatment compared to placebo.
- **Key Secondary Endpoints (Phase 3):** Key secondary endpoints include the proportion of patients achieving $\geq 5\%$ reduction in BMI (for adults) or ≥ 0.2 -point reduction in BMI Z-score (for pediatrics), and the mean change in the "most hunger" score.

Mandatory Visualizations

Signaling Pathway of MC4R Agonists

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor that plays a critical role in regulating energy homeostasis. **Bivamelagon** and setmelanotide are agonists of this receptor. Upon binding of an agonist like α -melanocyte-stimulating hormone (α -MSH) or a therapeutic agonist, the MC4R primarily couples to the $G_{\alpha s}$ protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade, predominantly in the hypothalamus, leads to reduced food intake and increased energy expenditure.

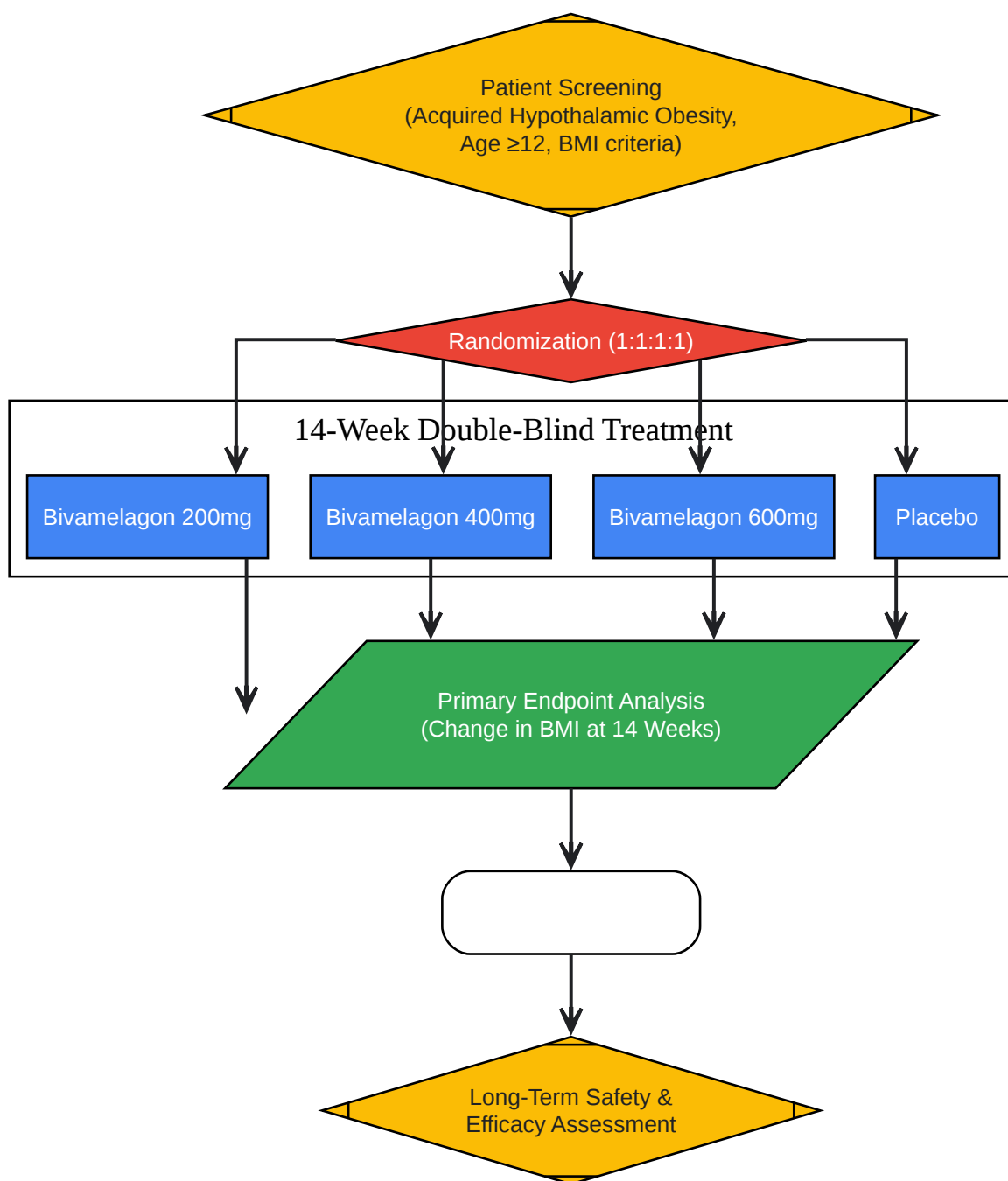


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Caption: MC4R signaling pathway activated by an agonist.

Clinical Trial Workflow for Bivamelagon in Hypothalamic Obesity

The following diagram illustrates the general workflow of the Phase 2 clinical trial for **Bivamelagon** in patients with acquired hypothalamic obesity.



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Caption: **Bivamelagon** Phase 2 clinical trial workflow.

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